Kynureninase Inhibition: Nanomolar Potency of L-β-Homotyrosine vs. Weak Micromolar Activity of Common Comparators
In a direct comparative study, the target compound (as the analogue '2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid') demonstrated a Ki of 100 nM against kynureninase from both rat and human sources [1]. In stark contrast, a standard comparator in the field, meta-nitrobenzoylalanine (m-NBA), exhibited an IC50 of 100 ± 12 μM for the same enzyme, a difference of approximately 1,000-fold [2]. This establishes the target compound as a potent inhibitor, while m-NBA is a weak, non-specific modulator.
| Evidence Dimension | Kynureninase Inhibitory Potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 100 nM |
| Comparator Or Baseline | meta-Nitrobenzoylalanine (m-NBA): IC50 = 100 ± 12 μM |
| Quantified Difference | Target compound is approximately 1,000-fold more potent. |
| Conditions | Rat liver and recombinant human kynureninase enzyme assays. |
Why This Matters
This 1,000-fold difference in potency directly translates to a significantly lower required concentration for biological effect, reducing off-target risks and saving material in in vivo studies.
- [1] Walsh HA, et al. 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase. Bioorg Med Chem Lett. 2002;12(3):361-3. View Source
- [2] Carpenedo R, et al. Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities. Neuroscience. 1994;61(2):237-43. View Source
